1-去甲基 2-甲基格拉尼色隆(格拉尼色隆杂质 A)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

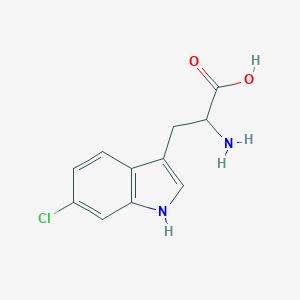

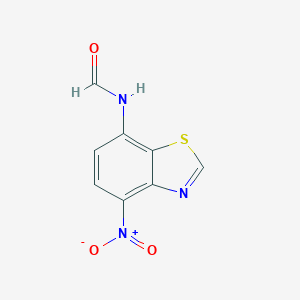

Synthesis Analysis 1-Desmethyl 2-Methyl Granisetron is synthesized from granisetron. Granisetron synthesis involves several stages including hydrolysis, diazotization, reduction, cyclization, and methylation processes. For example, granisetron hydrochloride synthesis involves starting with isatin and proceeding through these stages to yield the final compound (Jia, 2000), (Cen Junda, 2009).

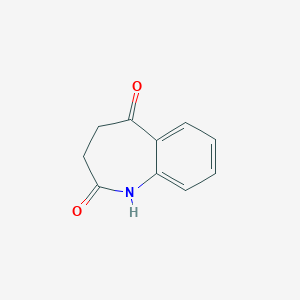

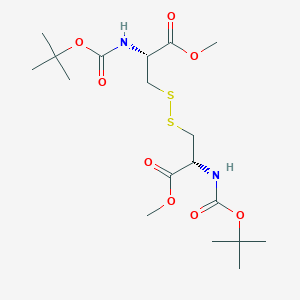

Molecular Structure Analysis Granisetron and its derivatives, including 1-Desmethyl 2-Methyl Granisetron, have a complex molecular structure. The crystal structures of granisetron and its complexes have been studied using X-ray diffraction, revealing details about the conformation and interactions of the molecule (Ravikumar & Sridhar, 2010).

Chemical Reactions and Properties Granisetron undergoes various metabolic reactions in the human body, involving cytochrome P450 enzymes. The metabolism of granisetron produces major products such as 7-hydroxy and 9'-desmethyl granisetron, which relate to the impurity (Bloomer et al., 1994), (Nakamura et al., 2005).

Physical Properties Analysis Granisetron's physical properties, including its solubility and stability, have been analyzed in various formulations. Its stability and the presence of degradation products in pharmaceutical forms have been studied using high-performance liquid chromatography (HPLC) methods (Hewala et al., 2010), (Hewala et al., 2011).

Chemical Properties Analysis Granisetron's chemical properties, particularly its interaction with 5-HT3 receptors, have been the subject of extensive research. Studies have explored granisetron derivatives for potential biophysical probes for the 5-HT3 receptor, providing insights into its chemical behavior and receptor interactions (Vernekar et al., 2010).

科学研究应用

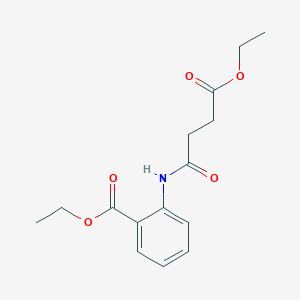

合成和在 PET 成像中的潜在应用:Vandersteene 等人 (1998) 通过去甲基化合物的 N-烷基化合成了 [11C]格拉尼色隆,一种选择性 5-HT3 拮抗剂。该合成对于正电子发射断层扫描 (PET) 成像具有重要意义,可能有助于 5-HT3 受体研究。

代谢研究:Bloomer 等人 (1994) 专注于格拉尼色隆在人肝微粒体中的代谢,将 7-羟基和 9'-去甲基格拉尼色隆确定为主要产物。这项研究对于了解格拉尼色隆在体内如何被处理至关重要,这对于药物开发和安全性至关重要。

杂质分析方法开发:Rao 等人 (2017) 开发了一种使用高效液相色谱法测定格拉尼色隆盐酸盐及其相关杂质(包括 1-去甲基 2-甲基格拉尼色隆)的方法。该方法对于制药生产中的质量控制至关重要。

药理活性和药物复合物研究:Ravikumar & Sridhar (2010) 研究了格拉尼色隆及其 Co(II) 复合物的晶体结构,深入了解了该药物的药理特性和形成活性药物复合物的潜力。

稳定性指示 HPLC 方法开发:Hewala 等人 (2010) 开发了一种方法,用于测定格拉尼色隆盐酸盐及其在肠胃外剂型中的主要降解产物,这对于确保药物稳定性和疗效至关重要。

参与药物代谢:Nakamura 等人 (2005) 发现 CYP1A1 是负责格拉尼色隆代谢的主要酶,包括将其转化为 1-去甲基 2-甲基格拉尼色隆。该知识对于理解药物相互作用和药物代谢中的个体差异至关重要。

属性

IUPAC Name |

2-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMQDEMSQWWCSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564038 |

Source

|

| Record name | 2-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide | |

CAS RN |

127472-42-8 |

Source

|

| Record name | 2-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-2H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)